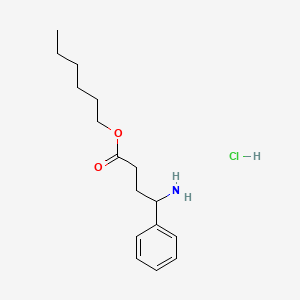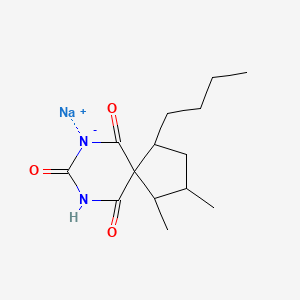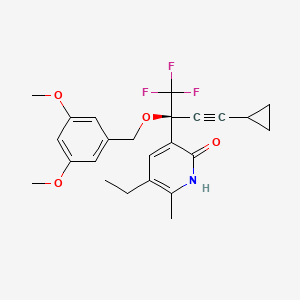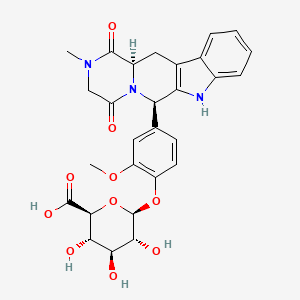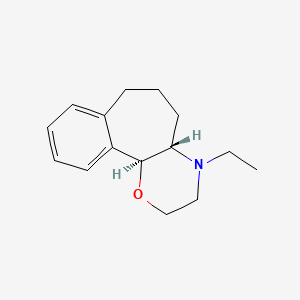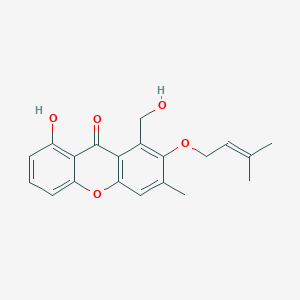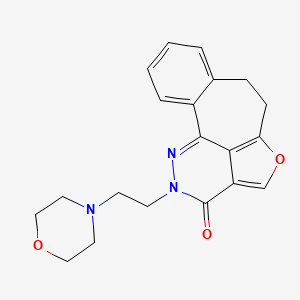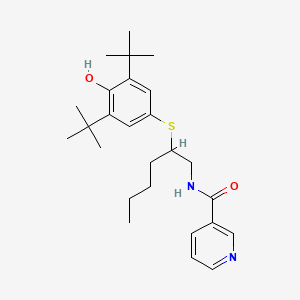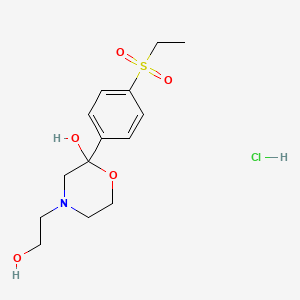
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a phenyl ring, a hydroxyl group, and a morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride typically involves multiple steps. One common method starts with the preparation of the ethylsulfonyl phenyl derivative. This can be achieved by reacting ethylsulfonyl chloride with a phenyl compound under basic conditions. The resulting product is then subjected to further reactions to introduce the hydroxyl and morpholine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the phenyl ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Phenethylamine: A primary amine with a benzene ring attached to an ethyl group.
Uniqueness
2-(p-(Ethylsulfonyl)phenyl)-2-hydroxy-4-morpholineethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
104058-19-7 |
|---|---|
Molekularformel |
C14H22ClNO5S |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
2-(4-ethylsulfonylphenyl)-4-(2-hydroxyethyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO5S.ClH/c1-2-21(18,19)13-5-3-12(4-6-13)14(17)11-15(7-9-16)8-10-20-14;/h3-6,16-17H,2,7-11H2,1H3;1H |
InChI-Schlüssel |
CFYRPMWGGQFSNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


